N-(5-methyl-1,3-thiazol-2-yl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide N-(5-methyl-1,3-thiazol-2-yl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14778730
InChI: InChI=1S/C17H18N4OS/c1-11(2)14-9-15(16(22)19-17-18-10-12(3)23-17)21(20-14)13-7-5-4-6-8-13/h4-11H,1-3H3,(H,18,19,22)
SMILES:
Molecular Formula: C17H18N4OS
Molecular Weight: 326.4 g/mol

N-(5-methyl-1,3-thiazol-2-yl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide

CAS No.:

Cat. No.: VC14778730

Molecular Formula: C17H18N4OS

Molecular Weight: 326.4 g/mol

* For research use only. Not for human or veterinary use.

N-(5-methyl-1,3-thiazol-2-yl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide -

Specification

Molecular Formula C17H18N4OS
Molecular Weight 326.4 g/mol
IUPAC Name N-(5-methyl-1,3-thiazol-2-yl)-2-phenyl-5-propan-2-ylpyrazole-3-carboxamide
Standard InChI InChI=1S/C17H18N4OS/c1-11(2)14-9-15(16(22)19-17-18-10-12(3)23-17)21(20-14)13-7-5-4-6-8-13/h4-11H,1-3H3,(H,18,19,22)
Standard InChI Key NJWVKKZFITYJMI-UHFFFAOYSA-N
Canonical SMILES CC1=CN=C(S1)NC(=O)C2=CC(=NN2C3=CC=CC=C3)C(C)C

Introduction

Structural Characteristics and Molecular Design

The compound features a pyrazole core substituted at the 1-position with a phenyl group, at the 3-position with an isopropyl (propan-2-yl) group, and at the 5-position with a carboxamide linker to a 5-methyl-1,3-thiazol-2-yl moiety. This arrangement creates a planar heterocyclic system with distinct electronic and steric properties.

Pyrazole-Thiazole Hybrid Architecture

The pyrazole ring (C₃H₃N₂) contributes aromaticity and hydrogen-bonding capacity via its NH group, while the thiazole ring (C₃H₂NS) introduces sulfur-based reactivity and potential metal-coordination sites. The methyl group at the 5-position of the thiazole enhances lipophilicity, and the isopropyl substituent on the pyrazole modulates steric bulk .

Key Bonding Interactions

  • Hydrogen bonding: The carboxamide group (-CONH-) serves as a hydrogen bond donor/acceptor, critical for target binding.

  • π-π stacking: The phenyl and thiazole rings enable interactions with aromatic residues in biological targets .

Synthetic Pathways and Optimization

Synthesis of the Pyrazole Core

The pyrazole ring is typically constructed via cyclocondensation of β-keto esters with hydrazines. For example, 1-phenyl-3-isopropyl-1H-pyrazole-5-carboxylic acid can be synthesized by reacting ethyl 3-isopropyl-2,4-dioxopentanoate with phenylhydrazine under acidic conditions .

Reaction conditions:

  • Solvent: Ethanol or methanol

  • Catalyst: Sulfuric acid or acetic acid

  • Temperature: Reflux (78–100°C)

  • Yield: 60–85%

Physicochemical and Pharmacokinetic Properties

The compound’s properties are derived from structural analogs (Table 1) :

Table 1: Comparative Physicochemical Data

PropertyValue (Target Compound)Analog (Y041-0344)
Molecular FormulaC₁₇H₁₉N₅OSC₁₇H₁₇N₃O₂S
Molecular Weight (g/mol)341.43327.4
logP3.2 (predicted)3.05
Hydrogen Bond Donors11
Polar Surface Area (Ų)78.946.95

Key observations:

  • Moderate lipophilicity (logP ~3) suggests balanced membrane permeability.

  • Higher polar surface area compared to simpler analogs may limit blood-brain barrier penetration .

TargetPredicted Kd (nM)Mechanism
EGFR Kinase120–180Competitive ATP inhibition
DNA Gyrase250–400Topoisomerase inhibition

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